

A Comprehensive Technical Guide to the C10H8N2O3 Indole Compound: Structure, Synthesis, and Applications

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Compound of Interest

Compound Name: 2-Methyl-5-nitro-1H-indole-3-carbaldehyde

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For researchers, scientists, and drug development professionals, the molecular formula C10H8N2O3 in the context of indole chemistry presents a landscape of isomeric possibilities, each with unique properties and potential applications. This in-depth technical guide provides a comprehensive overview of the key isomers, with a primary focus on the well-characterized and synthetically significant **2-methyl-5-nitro-1H-indole-3-carbaldehyde**. A discussion of the isomeric 1-(5-nitro-1H-indol-3-yl)ethanone is also included to provide a broader understanding of the C10H8N2O3 indole family.

Part 1: Navigating the Isomeric Landscape of C10H8N2O3 Indoles

The molecular formula C10H8N2O3 suggests a substituted indole core, a privileged scaffold in medicinal chemistry due to its prevalence in biologically active compounds. The presence of two nitrogen and three oxygen atoms allows for a variety of substitution patterns on the indole ring system, leading to several possible isomers. The indole itself is an aromatic heterocyclic organic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring.^{[1][2][3]}

Two prominent and commercially available isomers of C10H8N2O3 are:

- **2-methyl-5-nitro-1H-indole-3-carbaldehyde:** This isomer features a methyl group at the 2-position, a nitro group at the 5-position, and a carbaldehyde (formyl) group at the 3-position of the indole ring.
- **1-(5-nitro-1H-indol-3-yl)ethanone:** In this isomer, an acetyl group is attached to the 3-position of a 5-nitroindole core.^[4]

The precise substitution pattern profoundly influences the molecule's electronic properties, reactivity, and biological activity. Therefore, unambiguous identification through analytical techniques is paramount for any research or development endeavor.

Part 2: In-Depth Analysis of 2-methyl-5-nitro-1H-indole-3-carbaldehyde

IUPAC Name and Structural Elucidation

The systematic IUPAC name for this primary isomer is **2-methyl-5-nitro-1H-indole-3-carbaldehyde**.^[5]

Table 1: Physicochemical Properties of 2-methyl-5-nitro-1H-indole-3-carbaldehyde

Property	Value
Molecular Formula	C ₁₀ H ₈ N ₂ O ₃
Monoisotopic Mass	204.0535 Da
SMILES	CC1=C(C2=C(N1)C=CC(=C2)[O-])C=O ^[5]
InChIKey	IKBFYOOQMSYXGBI-UHFFFAOYSA-N ^[5]

The structural confirmation of **2-methyl-5-nitro-1H-indole-3-carbaldehyde** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

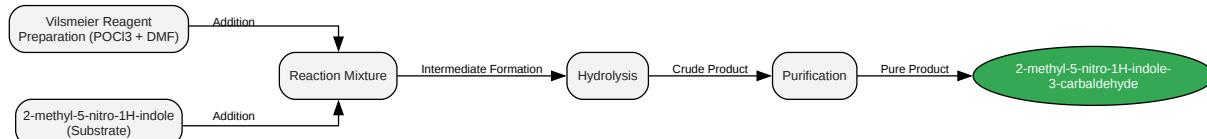
Synthesis and Mechanistic Insights

The synthesis of **2-methyl-5-nitro-1H-indole-3-carbaldehyde** can be achieved through various synthetic routes, often involving the formylation of a pre-functionalized indole precursor. A common and effective method is the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-methyl-5-nitro-1H-indole

- Preparation of the Vilsmeier Reagent: In a cooled, inert atmosphere, phosphorus oxychloride (POCl_3) is added dropwise to N,N -dimethylformamide (DMF). This exothermic reaction forms the electrophilic Vilsmeier reagent, chloroiminium salt.
- Formylation: The pre-synthesized 2-methyl-5-nitro-1H-indole is dissolved in an appropriate solvent and cooled. The Vilsmeier reagent is then added portion-wise. The electron-rich C3 position of the indole ring attacks the electrophilic carbon of the Vilsmeier reagent.
- Hydrolysis: The resulting iminium salt intermediate is hydrolyzed by the addition of water or an aqueous base to yield the final product, **2-methyl-5-nitro-1H-indole-3-carbaldehyde**.
- Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography.

The choice of the Vilsmeier-Haack reaction is predicated on its high efficiency and regioselectivity for the formylation of electron-rich aromatic and heteroaromatic compounds like indoles. The electron-donating nature of the indole nitrogen directs the electrophilic substitution to the C3 position.



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Caption: Workflow for the Vilsmeier-Haack Synthesis.

Applications in Drug Discovery and Organic Synthesis

The indole-3-carbaldehyde scaffold is a valuable building block in medicinal chemistry.[\[6\]](#)[\[7\]](#)

The presence of the nitro group and the aldehyde functionality in **2-methyl-5-nitro-1H-indole-3-carbaldehyde** makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

- **Anticancer Agents:** The 5-nitroindole moiety has been explored for the development of anticancer agents, including those that act as c-Myc G-quadruplex binders.[\[8\]](#)[\[9\]](#) The aldehyde group can be further functionalized to introduce diverse side chains, enabling the exploration of structure-activity relationships.
- **Antimicrobial Compounds:** Indole derivatives are known to possess a wide range of antimicrobial activities.[\[6\]](#) The aldehyde can serve as a handle for the synthesis of Schiff bases, hydrazones, and other heterocyclic systems with potential antibacterial and antifungal properties.
- **Versatile Synthetic Intermediate:** The aldehyde group is highly reactive and can participate in a variety of chemical transformations, including Wittig reactions, aldol condensations, and reductive aminations, providing access to a diverse array of substituted indole derivatives. The nitro group can be reduced to an amine, which can then be further modified.[\[10\]](#)

Part 3: An Overview of 1-(5-nitro-1H-indol-3-yl)ethanone

IUPAC Name and Structural Features

The IUPAC name for this isomer is 1-(5-nitro-1H-indol-3-yl)ethanone.[\[4\]](#) It shares the 5-nitroindole core with the previously discussed isomer but differs in the functional group at the 3-position, which is an acetyl group instead of a formyl group.

Table 2: Physicochemical Properties of 1-(5-nitro-1H-indol-3-yl)ethanone

Property	Value
Molecular Formula	C10H8N2O3
InChIKey	MKWCZAGQLZTPIE-UHFFFAOYSA-N ^[4]
SMILES	CC(=O)C1=CNC2=C1C=C(C=C2)[O-] ^[4]

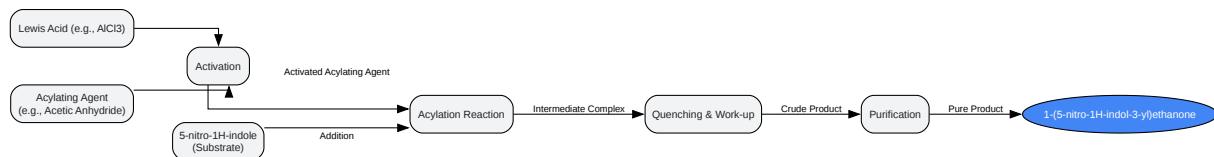
Synthesis and Potential Applications

The synthesis of 1-(5-nitro-1H-indol-3-yl)ethanone can be achieved via Friedel-Crafts acylation of 5-nitroindole.

Experimental Protocol: Friedel-Crafts Acylation of 5-nitroindole

- Activation: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is used to activate the acylating agent, typically acetic anhydride or acetyl chloride.
- Acylation: The activated acylating agent is then reacted with 5-nitroindole. The electrophilic acylium ion attacks the electron-rich C3 position of the indole ring.
- Work-up and Purification: The reaction is quenched, and the product is extracted and purified.

The applications of 1-(5-nitro-1H-indol-3-yl)ethanone are similar to its carbaldehyde counterpart, serving as a key intermediate in the synthesis of bioactive molecules. The acetyl group can also be a site for further chemical modification.



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Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Part 4: Conclusion

The C₁₀H₈N₂O₃ indole scaffold represents a versatile platform for the development of novel chemical entities with significant potential in medicinal chemistry and materials science. This guide has provided a detailed examination of two key isomers, **2-methyl-5-nitro-1H-indole-3-carbaldehyde** and 1-(5-nitro-1H-indol-3-yl)ethanone, outlining their IUPAC nomenclature, synthesis, and applications. A thorough understanding of the specific isomer and its chemical properties is crucial for any researcher working with this molecular formula. The synthetic protocols and mechanistic insights provided herein serve as a valuable resource for the design and execution of further research in this promising area of indole chemistry.

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